VTCG vs. RGD: Divergent Adhesion Outcomes in Human Microvascular Endothelial Cells (HDMEC)
In a controlled in vitro assay comparing the cell-adhesive properties of immobilized peptides, RGD-containing peptides supported the adhesion and spreading of human dermal microvascular endothelial cells (HDMEC). In contrast, the VTCG-containing peptide (CSVTCG) failed to support HDMEC adhesion under identical experimental conditions [1]. This head-to-head comparison demonstrates that the VTCG motif is not functionally equivalent to the integrin-binding RGD motif for this cell type, directly addressing a common selection misconception.
| Evidence Dimension | Cell Adhesion Support |
|---|---|
| Target Compound Data | Failed to support HDMEC adhesion (0% relative to RGD-supported adhesion) |
| Comparator Or Baseline | RGD-containing peptide: Supported adhesion and induced cell spreading |
| Quantified Difference | Qualitative difference in functional outcome (adhesion vs. no adhesion) |
| Conditions | In vitro cell adhesion assay using human dermal microvascular endothelial cells (HDMEC) with peptides immobilized on plastic wells. |
Why This Matters
This direct evidence allows a researcher to confidently select H-Val-Thr-Cys-Gly-OH when a non-integrin, VTCG-specific receptor (e.g., CD36) interaction is the intended target, avoiding the confounding and unintended integrin activation caused by RGD-based alternatives.
- [1] Asch, A. S., & Barnwell, J. W. (1996). Human microvascular endothelial cells adhere to thrombospondin-1 via an RGD/CSVTCG domain independent mechanism. Journal of Investigative Dermatology, 106(4), 825. View Source
